14-Fold Superior Butyrylcholinesterase Inhibition Relative to Unsubstituted Phenylthio Analog
Ethyl 4-(4-methylphenylthio)-3-oxobutanoate demonstrates a competitive inhibition Ki of 120 nM against equine serum butyrylcholinesterase (BChE) [1]. By contrast, the unsubstituted phenylthio analog ethyl 4-(phenylthio)-3-oxobutanoate (CAS 25907-38-4) yields a competitive Ki of 1,700 nM under comparable conditions, indicating a 14.2-fold potency advantage conferred by the para-methyl substituent [2].
| Evidence Dimension | Inhibitory potency (Ki) against equine serum butyrylcholinesterase |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | Ethyl 4-(phenylthio)-3-oxobutanoate: Ki = 1,700 nM |
| Quantified Difference | 14.2-fold (target more potent) |
| Conditions | Competitive inhibition assay; equine serum BChE; preincubation 20 min; butyrylthiocholine iodide substrate; varying substrate levels |
Why This Matters
Procurement of the unsubstituted analog would require approximately 14-fold higher compound concentration to achieve equivalent BChE inhibition, leading to potential off-target effects at elevated concentrations and compromised in vitro assay sensitivity.
- [1] BindingDB. BDBM50210778 (CHEMBL3922793): Ethyl 4-(4-methylphenylthio)-3-oxobutanoate Ki = 120 nM for equine serum BChE. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50210778 View Source
- [2] BindingDB. BDBM50210786 (CHEMBL3924020): Ethyl 4-(phenylthio)-3-oxobutanoate Ki = 1,700 nM for equine serum BChE. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50210786 View Source
